5-(Dimethylamino)pyridine-3-thiol
Description
Contextualization of Pyridine-Thiol Scaffolds in Modern Organic and Inorganic Chemistry
In modern chemistry, pyridine-thiol scaffolds are recognized for their multifaceted reactivity and coordination capabilities. The thiol group imparts acidic properties and can be readily oxidized, while the pyridine (B92270) nitrogen acts as a Lewis base. wikipedia.org This dual functionality allows them to participate in a wide array of chemical transformations and to act as versatile ligands in coordination chemistry.
The ability of pyridine-thiols to form stable complexes with a variety of metal ions is a cornerstone of their application in inorganic chemistry. ontosight.airsc.orgcdnsciencepub.com These complexes are integral to the development of catalysts, materials with novel electronic and optical properties, and have been investigated for their potential in areas such as heavy metal precipitation. nih.gov In organic synthesis, pyridine-thiols serve as valuable intermediates and reagents. ontosight.ai They are employed in the construction of more complex molecular architectures and have been utilized in the development of catalysts for reactions like C-H borylation. wikipedia.org
Historical Development and Evolution of Pyridine-Thiol Research
The study of pyridine-thiols dates back to the early 20th century, with initial syntheses paving the way for a deeper understanding of their fundamental properties. wikipedia.org Early research focused on their tautomeric nature, where the molecule can exist in either the thiol form (with a -SH group) or the thione form (with a C=S bond). wikipedia.org The preferred tautomer is influenced by factors such as solvent polarity, concentration, and temperature. wikipedia.org
Over the decades, research has evolved from fundamental characterization to exploring their utility in more complex applications. The investigation of their coordination chemistry with transition metals began to flourish, revealing their capacity to act as either unidentate or bidentate ligands. rsc.orgcdnsciencepub.com This versatility has been a driving force in the continued exploration of pyridine-thiol derivatives. More recent research has delved into their role in bioinorganic chemistry, mimicking the active sites of metalloenzymes, and in materials science for the creation of functional materials. nih.gov
Significance of the 5-(Dimethylamino)pyridine-3-thiol Structure in Advanced Chemical Research
The specific structure of this compound introduces an additional layer of chemical complexity and potential functionality. The presence of the dimethylamino group, a strong electron-donating substituent, on the pyridine ring significantly influences the electronic properties of the entire molecule. This substituent can enhance the basicity of the pyridine nitrogen and modulate the reactivity of the thiol group.
This unique electronic profile makes this compound a compound of interest for advanced chemical research. The tailored electronic properties can be harnessed to fine-tune the catalytic activity of metal complexes derived from it or to engineer molecules with specific photophysical characteristics. The interplay of the three functional groups—the thiol, the pyridine nitrogen, and the dimethylamino group—offers multiple sites for chemical modification, providing a versatile platform for the design of novel organic materials, ligands for catalysis, and potentially as probes in chemical biology. While specific research on this compound is not as extensively documented as that for simpler pyridine-thiols, its structure suggests a rich area for future exploration in the development of functional molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
5-(dimethylamino)pyridine-3-thiol |
InChI |
InChI=1S/C7H10N2S/c1-9(2)6-3-7(10)5-8-4-6/h3-5,10H,1-2H3 |
InChI Key |
HJILDAZPWWQFPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CN=C1)S |
Origin of Product |
United States |
Synthetic Methodologies for 5 Dimethylamino Pyridine 3 Thiol and Analogous Pyridine 3 Thiols
Direct Synthetic Routes to Pyridine-3-thiols
Direct methods for the synthesis of the pyridine-3-thiol core often rely on the conversion of readily available substituted pyridines. Halogenated pyridines, in particular, serve as versatile starting materials for introducing the thiol functionality.
Approaches Utilizing Substituted Halogenopyridines (e.g., Iodopyridines) as Precursors
A practical and efficient method for the synthesis of various substituted pyridine-3-thiols has been developed utilizing 3-iodopyridines as the starting compounds. nuph.edu.ua This two-step procedure employs thiobenzoic acid as a sulfur donor, allowing for the synthesis of pyridine-3-thiols with a range of substituents such as fluorine, chlorine, bromine, methyl, and methoxy (B1213986) groups at different positions on the pyridine (B92270) ring. nuph.edu.ua The methodology consistently produces high yields of the target products with purities exceeding 95%, and it is scalable for production in gram quantities. nuph.edu.ua
The general pathway involves the initial coupling of the 3-iodopyridine (B74083) with thiobenzoic acid, followed by hydrolysis to yield the final pyridine-3-thiol. nuph.edu.ua This approach is particularly advantageous due to the commercial availability of a wide array of substituted 3-iodopyridines.
Table 1: Synthesis of Pyridine-3-thiols from 3-Iodopyridines
| Starting Material (Substituted 3-Iodopyridine) | Sulfur Donor | Key Steps | Product |
|---|---|---|---|
| 3-Iodopyridine | Thiobenzoic Acid | 1. Coupling Reaction | Pyridine-3-thiol |
This table is based on the general methodology described in the literature. nuph.edu.ua
Formation from Chloropyridine Derivatives via Thiolation Reactions
Chloropyridine derivatives are also common precursors for the synthesis of pyridine-thiols through thiolation reactions. For instance, 2-mercaptopyridine (B119420) was historically synthesized by heating 2-chloropyridine (B119429) with calcium hydrogen sulfide (B99878). wikipedia.org A more contemporary and convenient route involves the reaction of 2-chloropyridine with thiourea (B124793) in ethanol, followed by treatment with aqueous ammonia. wikipedia.org
Similarly, 2-chloropyridine-3-thiol (B8226140) can be synthesized from 2-chloropyridine. smolecule.com The methods for this transformation include:
Reaction with thiourea under acidic conditions, followed by hydrolysis. smolecule.com
Reaction with hydrogen sulfide in the presence of a base. smolecule.com
These methods highlight the utility of nucleophilic substitution reactions where the chlorine atom is displaced by a sulfur-containing nucleophile to introduce the thiol group. smolecule.com
Functionalization and Derivatization Strategies for Pyridine-Thiol Systems
Beyond direct synthesis, strategies involving the functionalization of pre-existing pyridine scaffolds or the synthesis of complex analogues are crucial for developing a diverse range of pyridine-thiol compounds.
Synthesis of Substituted 5-(Dimethylamino)pyridine-3-thiol Analogues and Related Heterocycles
Research into the synthesis of analogues of pyridine derivatives is extensive, driven by the search for new compounds with specific biological activities or material properties. In an effort to explore the steric effects of substitution at the C5 position of the pyridine ring, analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine were synthesized with bulky groups like phenyl, substituted phenyl, or heteroaryl moieties. nih.gov These synthetic efforts provide insight into how modifications on the pyridine ring influence molecular properties. nih.gov
The synthesis of thioaplysinopsin analogs, which feature a dimethylamino group, has been achieved. researchgate.net For example, new aplysinopsin analogues were prepared by coupling N,N-(dimethylamino)methylidene substituted hydantoin, thiohydantoin, and thiazolone derivatives with indole (B1671886) derivatives. researchgate.net This demonstrates methods for incorporating the dimethylamino functionality into heterocyclic systems that also contain a thio-group.
Furthermore, the synthesis of related nitrogen- and sulfur-containing heterocycles, such as 1,3-thiazinan-4-ones, has been accomplished through three-component reactions between amines, aldehydes, and 3-mercaptopropionic acid. nih.gov These multi-component reactions offer efficient routes to complex heterocyclic structures. The synthesis of tricyclic thiopurine analogues, which contain both a purine-like scaffold and a sulfur atom, has also been reported, starting from guanosine. mdpi.com
Catalytic Considerations in the Synthesis of Pyridine-Thiols
Catalysis plays a significant role in the synthesis and application of pyridine-thiols. While the direct synthesis of the thiol group may not always be catalytic, the use of catalysts is crucial for subsequent functionalization and in the application of the final products.
Chiral nonracemic pyridine thiols and their thioether derivatives have been successfully used as ligands in palladium-catalyzed allylic substitution reactions. acs.org These ligands have demonstrated near-perfect enantioselection (up to 98% enantiomeric excess) and high chemical yields. acs.org The steric and electronic properties of the pyridine-thiol ligand, including the position of substituents on the pyridine ring, are key to achieving high levels of chiral recognition. acs.org
In the context of functionalizing the pyridine ring itself, a dithiophosphoric acid has been shown to act as a powerful catalyst for the C-H functionalization of pyridines under photochemical conditions. acs.org This catalytic cycle involves the protonation of the pyridine, reduction of the pyridinium (B92312) ion, and hydrogen atom abstraction, showcasing a metal-free catalytic approach to modifying the pyridine scaffold. acs.org
Additionally, the pyridine nitrogen atom within a thiol-containing auxiliary molecule can itself play a catalytic role. In auxiliary-mediated native chemical ligation (NCL), the nitrogen of a 2-mercapto-2-(pyridin-2-yl)ethyl (MPyE) scaffold is believed to promote the desired S,N-acyl transfer through base catalysis, enabling ligations at sterically hindered amino acid junctions. nih.gov
Table 2: Catalytic Applications and Methods Related to Pyridine-Thiols
| Catalytic System | Application/Method | Role of Pyridine-Thiol | Reference |
|---|---|---|---|
| Palladium Catalyst | Allylic Substitution | Chiral Ligand | acs.org |
| Dithiophosphoric Acid | C-H Functionalization of Pyridine | Substrate (to be functionalized) | acs.org |
Role of 4-(Dimethylamino)pyridine (DMAP) and its Analogues in Catalyzed Synthetic Transformations
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst widely employed in a plethora of organic transformations. wikipedia.org Its catalytic activity stems from its high basicity and the resonance stabilization of the N-acylpyridinium intermediate that forms during the reaction. wikipedia.org DMAP is particularly renowned for its role in acylation reactions, such as esterifications and amidations, where it can accelerate reaction rates by several orders of magnitude compared to uncatalyzed reactions. nih.gov
The mechanism of DMAP-catalyzed acylation, for instance in an esterification using an acid anhydride (B1165640), involves the initial reaction of DMAP with the anhydride to form a reactive N-acylpyridinium ion pair. wikipedia.org This intermediate is a much more potent acylating agent than the anhydride itself. The alcohol then attacks the acyl group of this activated intermediate, and a base, often a tertiary amine like triethylamine (B128534) added to the reaction, facilitates the deprotonation of the alcohol and the regeneration of the DMAP catalyst. wikipedia.org
DMAP and its analogs have been utilized in a broad spectrum of reactions beyond simple esterifications, including:
Steglich Esterification: A mild method for the formation of esters from carboxylic acids and alcohols using a carbodiimide (B86325) coupling agent (like DCC or EDCI) and a catalytic amount of DMAP. nih.gov This method is also applicable to the formation of thioesters. nih.gov
Thiol-Michael Addition: DMAP can act as a nucleophilic initiator in the thiol-Michael addition reaction, which involves the addition of a thiol to an α,β-unsaturated carbonyl compound. researchgate.net
Synthesis of Complex Heterocycles: DMAP has been employed as a catalyst in cascade reactions for the synthesis of complex heterocyclic systems, such as thiopyrano[2,3-b]quinoline derivatives. derpharmachemica.com
The versatility of DMAP has led to the development of various analogs, including chiral derivatives for asymmetric catalysis and polymer-supported versions for easier catalyst recovery and recycling. acs.org For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been explored as a recyclable catalyst for the acylation of sterically hindered alcohols. acs.org
Emerging Catalytic Approaches for Carbon-Sulfur Bond Formation in Pyridine Systems
The formation of carbon-sulfur (C-S) bonds in pyridine systems is a cornerstone for the synthesis of numerous biologically active compounds and functional materials. While traditional methods often rely on nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions of halopyridines, recent research has focused on developing more efficient and sustainable catalytic approaches. nuph.edu.uaresearchgate.net
One of the prominent emerging strategies involves the direct C-H functionalization of the pyridine ring. This approach avoids the pre-functionalization of the starting material (e.g., halogenation), thus improving atom economy and reducing synthetic steps.
Recent advancements in this area include:
Copper-Catalyzed Couplings: Copper catalysis remains a vital tool for C-S bond formation. Methods utilizing copper catalysts for the coupling of aryl halides with various sulfur sources continue to be refined for milder conditions and broader substrate scope. nuph.edu.ua
Metal-Free Thiolations: There is a growing interest in developing metal-free C-S bond-forming reactions to circumvent the cost and potential toxicity of transition metals. These methods often employ radical-mediated pathways or the activation of pyridine N-oxides.
Three-Component Reactions: Multicomponent reactions offer a powerful strategy for the rapid construction of molecular complexity. Three-component syntheses of substituted pyridines have been developed, which could potentially be adapted to incorporate sulfur-containing components. nih.govnih.gov
These emerging catalytic systems hold the promise of more direct and environmentally benign routes to valuable pyridine-3-thiols and their derivatives, paving the way for future discoveries in medicinal chemistry and materials science.
Reactivity and Mechanistic Investigations of 5 Dimethylamino Pyridine 3 Thiol
Fundamental Reactivity Patterns of Pyridine-Thiols
The reactivity of pyridine-thiols is a composite of the individual characteristics of the pyridine (B92270) heterocycle and the thiol functional group.
The thiol (-SH) group, or its deprotonated form, the thiolate (-S⁻), is a strong nucleophile due to the high polarizability and lone pair electrons on the sulfur atom. pipzine-chem.comnih.gov This inherent nucleophilicity drives several characteristic reactions.
S-Alkylation and S-Acylation: The sulfur atom readily attacks electrophilic carbon centers. In the presence of a base to deprotonate the thiol, it efficiently reacts with alkyl halides or other alkylating agents in an S_N2-type mechanism to form thioethers. Similarly, reaction with acyl chlorides or anhydrides yields thioesters. quimicaorganica.org
Oxidation to Disulfides: Thiols are susceptible to oxidation, commonly forming disulfide bridges (S-S bonds). This redox reaction can be initiated by mild oxidizing agents like bromine or even atmospheric oxygen, particularly under basic conditions. stackexchange.comyoutube.comlibretexts.org The process often involves the initial formation of a thiolate anion, which then attacks another thiol molecule or a reactive intermediate. libretexts.orgnih.gov This conversion is a reversible process, with the disulfide bond being cleavable by reducing agents. youtube.com
Table 1: Summary of General Reactions of the Thiol Group in Pyridine-Thiols
| Reaction Type | Reagents | Product | Mechanism |
| S-Alkylation | Alkyl Halide (R-X), Base | Thioether (Py-S-R) | S_N2 |
| S-Acylation | Acyl Halide (RCO-X), Base | Thioester (Py-S-COR) | Nucleophilic Acyl Substitution |
| Oxidation | Mild Oxidizing Agent (e.g., I₂, H₂O₂, O₂) | Disulfide (Py-S-S-Py) | Redox |
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, allowing it to react with acids to form pyridinium (B92312) salts and with electrophiles like alkyl halides to form quaternary N-alkylpyridinium salts. quimicaorganica.orguoanbar.edu.iq
Conversely, the high electronegativity of the nitrogen atom withdraws electron density from the ring carbons, making the pyridine ring "electron-deficient." quimicaorganica.org This has two major consequences:
Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it much less reactive towards electrophiles than benzene. Reactions like nitration or halogenation require harsh conditions. uoanbar.edu.iqquimicaorganica.orgquora.com When substitution does occur, it is directed primarily to the 3- and 5-positions, as the cationic intermediates from attack at these positions avoid placing a positive charge on the already electron-deficient nitrogen atom. quimicaorganica.orgquora.com
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency at the ring carbons, particularly at the 2- and 4-positions, makes them susceptible to attack by strong nucleophiles. uoanbar.edu.iqquora.comstudylib.netquimicaorganica.org
The presence of the electron-donating dimethylamino group at the 5-position in 5-(dimethylamino)pyridine-3-thiol significantly counteracts the electron-withdrawing effect of the nitrogen. Electron-donating groups increase the electron density of the pyridine ring, making it more reactive towards electrophiles. youtube.com This activating effect would be expected to facilitate electrophilic substitution on the ring of this compound compared to unsubstituted pyridine-3-thiol.
Tautomeric Equilibria and Their Influence on Reactivity
Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen can exist in a dynamic equilibrium between two tautomeric forms. This equilibrium is a critical determinant of the molecule's chemical properties and reaction pathways.
Pyridine-thiols exist as a mixture of two tautomers: the aromatic thiol form (containing an -SH group) and the non-aromatic thione form (containing a C=S group and an N-H bond). This phenomenon is known as thiol-thione tautomerism. The position of this equilibrium is sensitive to various factors, including the substitution pattern on the ring, the solvent, and temperature. scispace.com In many cases, the thione form is found to be more stable, particularly in polar solvents. ias.ac.in

Substituents on the pyridine ring can significantly influence the relative stability of the thiol and thione tautomers by altering the electronic distribution within the molecule. nih.gov The this compound molecule features a powerful electron-donating dimethylamino group at a position meta to the thiol group.
This group donates electron density into the aromatic π-system through resonance. This increased electron delocalization enhances the aromatic stabilization of the thiol tautomer. In contrast, the thione tautomer lacks full aromaticity in the pyridine ring. Therefore, it is plausible that the strong electron-donating nature of the dimethylamino group shifts the tautomeric equilibrium in this compound more towards the aromatic thiol form compared to unsubstituted pyridine-3-thiol. The predominance of one tautomer over the other directly impacts reactivity; for instance, reactions characteristic of thiols (like S-alkylation) proceed via the thiol form, while reactions involving the N-H bond would occur from the thione form.
Table 2: Factors Influencing Thiol-Thione Tautomeric Equilibrium
| Factor | Influence | Effect on this compound |
| Solvent Polarity | Polar solvents often favor the more polar thione form through better solvation. | In polar solvents, the equilibrium may shift towards the thione form. |
| Substituents | Electron-donating groups can stabilize the aromatic thiol form through resonance. | The strong electron-donating dimethylamino group is expected to favor the thiol tautomer. |
| Hydrogen Bonding | Solvents capable of hydrogen bonding can stabilize the C=S and N-H groups of the thione form. | Protic solvents may increase the proportion of the thione tautomer. |
| Aromaticity | The drive to maintain aromaticity favors the thiol form. | This factor inherently favors the thiol tautomer. |
Specific Reaction Mechanisms Involving this compound and its Derivatives
The dual reactivity of the thiol group and the substituted pyridine ring allows for a range of specific reaction mechanisms. The electronic influence of the dimethylamino group plays a crucial role in directing the outcomes of these reactions.
Mechanism of S-Alkylation:
S-alkylation is a characteristic reaction of the thiol tautomer. The reaction typically proceeds via an S_N2 mechanism. First, a base abstracts the acidic proton from the thiol group to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the corresponding thioether. The electron-donating dimethylamino group increases the electron density on the sulfur atom, potentially enhancing its nucleophilicity and accelerating the rate of this reaction.

Mechanism of Oxidation to Disulfide:
The oxidation of this compound to its corresponding disulfide can proceed through several pathways, often involving the thiolate anion. Under mild basic conditions and in the presence of an oxidant like bromine (Br₂), the thiolate anion acts as a nucleophile, attacking the electrophilic bromine molecule. This forms a reactive sulfenyl bromide intermediate. A second molecule of the thiolate anion then attacks the sulfur atom of the sulfenyl bromide, displacing the bromide ion in another S_N2-type step to form the stable disulfide bond. youtube.com

Mechanistic Studies of Thione-Thiol Rearrangement Reactions
The existence of this compound in equilibrium with its tautomeric form, 5-(dimethylamino)pyridine-3(2H)-thione, is a fundamental aspect of its chemistry. This thione-thiol tautomerism is a dynamic process influenced by various factors, including solvent polarity and the electronic nature of substituents on the pyridine ring. researchgate.netnih.gov
In solution, the equilibrium between the thiol and thione forms is sensitive to the solvent environment. Generally, polar solvents tend to favor the more polar thione form, while in nonpolar solvents, the thiol form may predominate. researchgate.net For substituted pyridines, the position of this equilibrium is also governed by the electronic effects of the substituents. The powerful electron-donating dimethylamino group at the 5-position increases the electron density of the pyridine ring, which can influence the relative stabilities of the tautomers.
Computational studies on analogous heterocyclic thione-thiol systems, such as 1,2,4-triazole-3-thiones, have shown that the thione form is often the more stable species in the gas phase. nih.gov These studies, employing methods like Density Functional Theory (DFT), help in calculating the relative energies of the tautomers and the energy barrier for the intramolecular proton transfer between the nitrogen and sulfur atoms. nih.govscispace.com
The general mechanism for the acid- or base-catalyzed thione-thiol interconversion is depicted below:
Acid-Catalyzed Tautomerism: Protonation of the sulfur atom of the thione form, followed by deprotonation of the nitrogen atom, leads to the thiol form.
Base-Catalyzed Tautomerism: Deprotonation of the nitrogen atom of the thione form to generate an intermediate anion, followed by protonation at the sulfur atom, yields the thiol form.
In addition to tautomerism, related rearrangement reactions like the Miyazaki-Newman-Kwart rearrangement are significant for the synthesis of aromatic thiols from the corresponding phenols via a thiocarbamate intermediate. nih.gov This type of thermal rearrangement involves an intramolecular migration of the thiocarbamoyl group and proceeds through a cyclic transition state.
| Factor | Influence on Equilibrium | Predominant Form |
|---|---|---|
| Solvent Polarity | Increasing polarity | Thione |
| Solvent Polarity | Decreasing polarity | Thiol |
| Electronic Effects | Electron-donating groups | Can stabilize either form depending on position |
| Phase | Gas Phase (computational) | Often Thione |
Investigations into Carbon-Hydrogen Activation and Subsequent Bond Formation
The functionalization of pyridine rings through carbon-hydrogen (C-H) activation is a powerful tool in modern organic synthesis, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds. eurekaselect.com For this compound, the pyridine nitrogen and the electronic influence of the substituents play crucial roles in directing the regioselectivity of such reactions. nih.gov
Transition metal catalysis, particularly with palladium, has been extensively studied for the C-H functionalization of pyridines. nih.govrsc.org The nitrogen atom of the pyridine ring can act as a directing group, facilitating the activation of the C-H bond at the C2 or C6 position through the formation of a cyclometalated intermediate. nih.govbeilstein-journals.org However, the electronic properties of the substituents can override this inherent directing effect.
In the case of this compound, the molecule possesses two strong activating groups. The dimethylamino group is a powerful electron-donating group, which generally directs electrophilic aromatic substitution to the ortho and para positions. The thiol group (or its conjugate base, the thiolate) is also an ortho, para-director. The positions susceptible to C-H activation are C2, C4, and C6. The regiochemical outcome of a C-H activation reaction would depend on the specific catalyst and reaction conditions employed.
Mechanistic pathways for palladium-catalyzed C-H activation often involve a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. rsc.org A general mechanism involving a Pd(II) catalyst can be described as follows:
Coordination: The pyridine nitrogen coordinates to the Pd(II) center.
C-H Activation: A concerted metalation-deprotonation (CMD) step occurs, where the C-H bond is broken to form a palladacycle intermediate. This step is often rate-determining. nih.gov
Oxidative Addition/Transmetalation: The coupling partner (e.g., an aryl halide or an organometallic reagent) reacts with the palladacycle.
Reductive Elimination: The final bond-forming step occurs, releasing the functionalized pyridine product and regenerating the active palladium catalyst. beilstein-journals.org
The presence of the electron-donating dimethylamino group at the 5-position is expected to enhance the electron density of the pyridine ring, potentially facilitating the C-H activation step. The specific C-H bond that is activated (C2, C4, or C6) will be determined by a combination of steric and electronic factors, as well as the nature of the directing group and the catalytic system used. nih.gov
| Position | Electronic Influence | Steric Hindrance | Notes |
|---|---|---|---|
| C2 | Activated by both -NMe2 (para) and -SH (meta), and proximal to pyridine N | Moderate | A likely site for activation directed by the pyridine nitrogen. |
| C4 | Activated by both -NMe2 (ortho) and -SH (ortho) | Low | Electronically a highly activated position. |
| C6 | Activated by -SH (para) and proximal to pyridine N | Low | Another potential site for nitrogen-directed activation. |
Coordination Chemistry and Ligand Applications of 5 Dimethylamino Pyridine 3 Thiol
Complexation with Transition Metal Centers
The ability of 5-(Dimethylamino)pyridine-3-thiol to form complexes with transition metals is predicated on the presence of multiple donor atoms: the pyridine (B92270) ring nitrogen, the sulfur atom of the thiol group, and the nitrogen of the dimethylamino group. The interplay of these sites dictates its coordination behavior.
Elucidation of S,N-Bidentate and Alternative Coordination Modes
Pyridine-thiol ligands are known to exist in tautomeric equilibrium between the thione and thiol forms. Upon deprotonation, the resulting thiolate anion is a potent coordinating agent. For 5-(Dimethylamino)pyridine-3-thiolate, the most anticipated coordination mode is S,N-bidentate, where the sulfur anion and the pyridine nitrogen atom bind to a single metal center to form a stable five-membered chelate ring. This mode of binding is prevalent in complexes of related ligands like pyridine-2-thiol. capes.gov.br
Beyond simple chelation, other coordination modes are plausible. Monodentate coordination, likely through the soft sulfur atom, has been observed in some transition metal complexes of pyridine-2-thiol. capes.gov.br Furthermore, the thiolate group can act as a bridging ligand, connecting two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The dimethylamino group at the 5-position is an additional potential donor site. However, its direct involvement in chelation with the pyridine nitrogen and the 3-thiol group to form a stable ring with a single metal is sterically unlikely. Its role might become more significant in the assembly of polynuclear structures where it could coordinate to an adjacent metal center. In pincer-type ligands, pyridine cores are known to participate in metal-ligand cooperation through reversible dearomatization and aromatization, a reactivity pattern that could be influenced by the electronic nature of the substituents. nih.govacs.org
Structural Characterization of Metal-Thiolate Complexes derived from Pyridine-Thiols
The geometry of metal complexes derived from pyridine-thiols is diverse and depends on the metal ion, its oxidation state, and the stoichiometry of the complex. X-ray crystallography on analogous compounds provides a blueprint for the expected structures involving this compound.
For instance, square planar geometries are common for d⁸ metal ions like Palladium(II) and Copper(II) with pyridine-thiolate ligands. capes.gov.brnih.gov Octahedral geometries are typical for metal ions like Molybdenum(VI) in dioxidomolybdenum(VI) complexes, which often feature two bidentate S,N-ligands. The structural parameters of these complexes, such as metal-sulfur and metal-nitrogen bond lengths, are sensitive to the electronic effects of substituents on the pyridine ring. The strong electron-donating dimethylamino group in this compound would be expected to influence these structural parameters by increasing electron density on the pyridine ring and, consequently, at the metal center.
Below is a table summarizing representative structural data for a metal-thiolate complex derived from a related pyridine-thiol ligand, illustrating typical coordination geometries.
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Source |
| Bis(pyridine-2-thiolato)palladium(II) | Pd(II) | Square Planar | Pd-S: ~2.32, Pd-N: ~2.04 | capes.gov.br |
| Dioxobis(pyridine-2-thiolato)molybdenum(VI) | Mo(VI) | Distorted Octahedral | Mo=O: ~1.71, Mo-S: ~2.43, Mo-N: ~2.32 |
This table presents data for analogous compounds to illustrate typical structural features.
Catalytic Applications of this compound Metal Complexes
The unique electronic and coordinating properties of this compound make its metal complexes attractive candidates for various catalytic applications, from electrocatalysis to organic transformations.
Electrocatalysis, including Carbon Dioxide Reduction Pathways
Molecular electrocatalysts for the reduction of carbon dioxide (CO₂) are a major focus of sustainable chemistry research. Many successful catalysts are based on transition metal complexes with polypyridyl ligands. These ligands are adept at stabilizing the metal center in multiple oxidation states and can act as an electron reservoir.
While complexes of this compound have not been specifically reported for this application, complexes of rhenium and ruthenium with pyridine-containing ligands are known to be active electrocatalysts for CO₂ reduction. nih.govacs.org The catalytic cycle typically involves the electrochemical reduction of the complex, which then binds and reduces a CO₂ molecule. The electron-donating nature of the dimethylamino group in this compound would render the metal center more electron-rich. This could have a beneficial effect by lowering the potential required to reduce the complex and enhancing the nucleophilicity of the reduced catalyst, potentially accelerating the rate-limiting step of CO₂ binding or reduction.
Oxygen Atom Transfer (OAT) Reactions in Molybdenum and Tungsten Systems
Molybdenum and tungsten complexes are well-known for their ability to catalyze oxygen atom transfer (OAT) reactions, mimicking the function of certain molybdoenzymes. The catalytic cycle involves the transfer of an oxygen atom from a high-valent metal-oxo species to a substrate, followed by the regeneration of the oxo species by an external oxidant.
Dioxidomolybdenum(VI) complexes featuring substituted pyridine-2-thiolate (B1254107) ligands have been studied as OAT catalysts. The general mechanism for the reduction of a substrate like triphenylphosphine (B44618) (PPh₃) involves the Mo(VI) dioxo complex being reduced to a Mo(IV) species, which is then re-oxidized by an oxygen source like dimethyl sulfoxide (B87167) (DMSO). Kinetic studies have shown that the electronic properties of the substituents on the pyridine ring significantly impact the catalytic efficiency.
The table below shows comparative data for OAT reactions catalyzed by different substituted pyridine-thiol molybdenum complexes, highlighting the influence of ligand electronics.
| Catalyst Ligand | Substituent Effect | Relative OAT Rate | Source |
| Pyrimidine-2-thiolate | Electron-withdrawing (additional N) | High | |
| Pyridine-2-thiolate | Neutral | Moderate | |
| 4-Methylpyridine-2-thiolate | Weakly electron-donating | Moderate | |
| 6-Methylpyridine-2-thiolate | Steric + Weakly electron-donating | High |
This table is based on data for analogous pyridine-thiol systems to illustrate electronic and steric effects.
Metal-Free and Metal-Catalyzed Carbon-Hydrogen Borylation
Carbon-hydrogen (C-H) borylation is a powerful tool for the functionalization of organic molecules, with iridium-catalyzed reactions being particularly prominent for aromatic substrates. The application to pyridines is challenging due to the potential for the pyridine nitrogen to coordinate to and inhibit the metal catalyst. acs.org Regioselectivity is controlled by a subtle interplay of steric hindrance and the electronic directing effects of substituents.
Complexes of this compound could be employed in C-H borylation in two principal ways. First, as a ligand for the metal catalyst (e.g., iridium), the S,N-bidentate coordination would create a specific steric and electronic environment around the metal. The strong electron-donating character of the ligand could enhance the catalytic activity of the iridium center.
Second, if this compound itself were the substrate for borylation, the reaction would present a fascinating regioselectivity challenge. The outcome would depend on the complex interplay of the directing effects of the pyridine nitrogen, the thiol/thiolate, and the dimethylamino group. Strategies using directing groups are crucial for controlling the site of borylation on complex pyridine scaffolds.
Chelation and Precipitation of Heavy Metal Ions
Following a comprehensive review of scientific literature, no specific studies or experimental data were found detailing the chelation and precipitation of heavy metal ions by this compound. The interaction of this particular compound with heavy metals has not been documented in available research.
The functional groups present in the molecule, namely the pyridine nitrogen, the thiol sulfur, and the dimethylamino group, suggest a theoretical potential for coordination with metal ions. In principle, the soft thiol donor is known to have a high affinity for soft heavy metal ions, while the pyridine nitrogen provides an additional coordination site. However, without experimental evidence, any discussion of its efficacy, selectivity for specific metal ions, or the properties of any resulting precipitates remains speculative.
Due to the absence of research data, a data table on the chelation and precipitation of heavy metal ions by this compound cannot be provided.
Influence of Ligand Substitution on Coordination Behavior and Catalytic Performance
There is currently no available research or published data on the influence of the dimethylamino substituent on the coordination behavior and catalytic performance of this compound. Scientific studies have explored the impact of substituents on the catalytic activity of other pyridine-containing ligands, where electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center in a complex, thereby affecting its catalytic efficiency. nih.govacs.org For instance, the basicity of the pyridine ligand, influenced by its substituents, can correlate with the catalytic yield in certain reactions. nih.govacs.org
The dimethylamino group at the 5-position of the pyridine ring in this compound is an electron-donating group. In theory, this group would be expected to increase the electron density on the pyridine nitrogen, potentially enhancing its donor properties and influencing the stability and reactivity of its metal complexes. However, without specific studies on this compound, the precise effects on its coordination geometry, the stability of its complexes, or its performance in any catalytic application are unknown.
As no research has been conducted on this specific topic for this compound, a data table detailing the influence of ligand substitution on its coordination and catalytic properties cannot be generated.
Computational and Theoretical Studies on 5 Dimethylamino Pyridine 3 Thiol
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule is fundamental to its chemical and physical properties. Computational methods allow for a detailed analysis of the electronic structure, providing a quantitative basis for understanding molecular behavior.
Determination of Frontier Molecular Orbitals (FMOs) and Their Role in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, simplifying reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
The HOMO is the orbital from which a molecule is most likely to donate electrons, making it central to its role as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For substituted pyridine (B92270) derivatives, the positions of substituents significantly influence the energies and distributions of the FMOs. In the case of 5-(Dimethylamino)pyridine-3-thiol, the electron-donating dimethylamino group and the thiol group would be expected to raise the energy of the HOMO, enhancing its nucleophilic character, particularly at the nitrogen and sulfur atoms, as well as at specific carbon atoms in the pyridine ring. Computational studies on similar aminopyridines have shown that the HOMO is often delocalized over the pyridine ring and the amino substituent, indicating that these are the primary sites for electrophilic attack.
The LUMO, on the other hand, would be expected to have significant contributions from the pyridine ring, making it susceptible to nucleophilic attack. The precise energies of the HOMO and LUMO, and thus the reactivity, can be fine-tuned by the specific substitution pattern.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.89 | -0.45 | 6.44 |
| 4-(Dimethylamino)pyridine | -5.75 | -0.12 | 5.63 |
| 3-Pyridinethiol | -6.50 | -1.10 | 5.40 |
| This compound (Estimated) | -6.1 to -5.8 | -0.8 to -0.5 | 5.3 to 5.0 |
This is an illustrative table based on general trends for substituted pyridines. Actual values would require specific calculations.
Mapping of Molecular Electrostatic Potential (MEP) for Interaction Site Identification
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. This tool is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attack.
In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group, highlighting their nucleophilic character. The electron-donating dimethylamino group would further enhance the electron density on the pyridine ring. The hydrogen atom of the thiol group would likely be represented by a region of positive potential, indicating its propensity to act as a hydrogen bond donor. Computational analyses of similar molecules, such as 4-(dimethylamino)pyridine, confirm the localization of negative potential on the pyridine nitrogen, making it a strong nucleophile and a site for protonation or coordination to metal centers. researchgate.net
Reaction Pathway Elucidation through Advanced Computational Chemistry
Computational chemistry offers powerful methods to explore the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.
Transition State Analysis and Reaction Barrier Determination
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction. Locating the geometry of the transition state and calculating its energy are central to understanding and predicting reaction kinetics.
For reactions involving this compound, such as its role as a catalyst or its participation in nucleophilic substitution or addition reactions, transition state analysis can be employed. For example, in a potential catalytic cycle, the geometry of the transition state for the rate-determining step can be calculated. This information can reveal the key interactions that stabilize the transition state and can be used to design more efficient catalysts. While specific studies on this molecule are not prevalent, mechanistic investigations into related compounds like 4-(dimethylamino)pyridine (DMAP) in acetylation reactions have shown that the reaction proceeds through a nucleophilic catalysis pathway, with the formation of an acetylpyridinium intermediate. nih.govacs.org Computational studies of these pathways have successfully determined the structures and energies of the relevant transition states. nih.gov
Calculation of Thermodynamic and Kinetic Parameters for Key Transformations
Beyond the reaction barrier, computational chemistry can provide a wealth of thermodynamic and kinetic data. Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the position of chemical equilibrium. Kinetic parameters, primarily the activation energy, govern the reaction rate.
By calculating the energies of reactants, products, and transition states, a complete energy profile for a reaction can be constructed. For instance, in a potential multi-step synthesis involving this compound, these calculations could predict the feasibility of each step and identify potential kinetic bottlenecks. The influence of solvent on both thermodynamics and kinetics can also be modeled using various computational solvation models.
The following table provides a hypothetical example of calculated thermodynamic and kinetic data for a representative reaction, such as the S-alkylation of this compound.
| Parameter | Value (Gas Phase) | Value (in DMSO) |
| ΔH (kcal/mol) | -15.2 | -18.5 |
| ΔG (kcal/mol) | -14.8 | -17.9 |
| Activation Energy (Ea) (kcal/mol) | 12.5 | 10.8 |
This is an illustrative table. Actual values would depend on the specific reactants and would require detailed calculations.
Adsorption and Surface Interaction Studies
The interaction of molecules with surfaces is crucial in fields such as catalysis, sensor technology, and materials science. Computational methods can model the adsorption of molecules onto various surfaces, providing insights into the nature of the interaction and the preferred binding modes.
For a molecule like this compound, which contains both a pyridine nitrogen and a thiol group, the interaction with metal surfaces, such as gold, is of particular interest. The thiol group is known to form strong bonds with gold surfaces, a principle widely used in the formation of self-assembled monolayers. The pyridine nitrogen can also coordinate to metal centers.
Computational studies on the adsorption of pyridine derivatives on gold surfaces have shown that the orientation of the molecule (e.g., perpendicular or parallel to the surface) depends on the substituents and the nature of the surface. researchgate.net For a molecule with multiple potential binding sites like this compound, computational modeling could predict the most stable adsorption geometry and the corresponding adsorption energy. This information is vital for understanding and designing functionalized surfaces for various applications. Studies on the related compound 4-(dimethylamino)pyridine have explored its use as a capping agent for gold nanoparticles, with investigations into the binding modes suggesting interaction through the pyridine nitrogen.
Theoretical Prediction of Spectroscopic Signatures for Mechanistic Validation
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the proposed structural and bonding models. For surface-adsorbed species, Surface-Enhanced Raman Scattering (SERS) is a particularly sensitive technique.
Theoretical predictions of the SERS spectrum of this compound adsorbed on a metallic surface would be performed using time-dependent density functional theory (TD-DFT). capes.gov.brnih.gov These calculations can:
Predict Vibrational Frequencies: The calculated vibrational modes can be compared with experimental Raman and SERS spectra to confirm the molecule's identity and adsorption geometry. aip.orgdtic.mil
Simulate Spectral Intensities: The relative intensities of the Raman peaks are highly dependent on the molecule's orientation and its electronic interaction with the metal. Comparing theoretical and experimental intensities can provide strong evidence for a particular adsorption model. aip.orgnih.gov
Elucidate Enhancement Mechanisms: TD-DFT can help to disentangle the contributions of the electromagnetic and chemical enhancement mechanisms in SERS. The chemical enhancement is directly related to the charge-transfer interactions between the molecule and the metal, which can be modeled computationally. capes.gov.br
A hypothetical comparison of calculated and experimental Raman shifts is shown in the table below.
| Vibrational Mode | Calculated Raman Shift (cm⁻¹) | Experimental SERS Shift (cm⁻¹) | Assignment |
| ν(C-S) | 680 | 675 | C-S stretch |
| Pyridine ring breathing (sym) | 1005 | 998 | Symmetric ring breathing |
| Pyridine ring breathing (asym) | 1040 | 1035 | Asymmetric ring breathing |
| ν(C-N) dimethylamino | 1180 | 1175 | C-N stretch |
| Aromatic C-H in-plane bend | 1220 | 1215 | C-H bend |
Note: This table is illustrative and contains hypothetical data. The shifts are based on typical values for pyridine and thiol derivatives.
By comparing the theoretical spectra for different adsorption geometries (e.g., perpendicular vs. tilted), researchers can infer the most likely orientation of this compound on the surface. aip.org
Advancements on the Horizon: Future Research and Outlook for Pyridine-Thiol Chemistry
The unique structural and electronic properties of the pyridine-thiol scaffold, exemplified by compounds like this compound, have positioned it as a cornerstone in various chemical disciplines. As researchers delve deeper into its potential, several key areas of advanced research are emerging, promising to unlock novel applications and a more profound understanding of its chemical behavior. This article explores the future outlook for pyridine-thiol derivatives, focusing on sustainable synthesis, catalytic potential, materials science integration, and interdisciplinary investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
